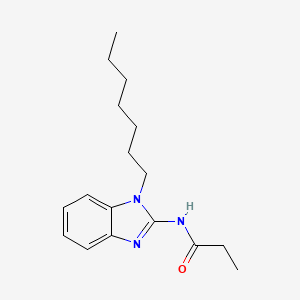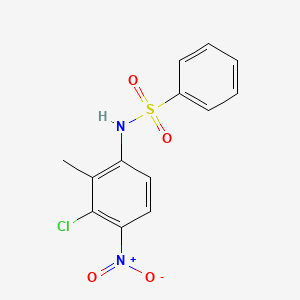
n-(3-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11ClN2O4S. This compound is characterized by the presence of a benzenesulfonamide group attached to a chlorinated and nitrated phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide typically involves the reaction of 3-chloro-2-methyl-4-nitroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: N-(3-Amino-2-methyl-4-nitrophenyl)benzenesulfonamide.
Reduction: N-(3-Chloro-2-methyl-4-aminophenyl)benzenesulfonamide.
Oxidation: N-(3-Chloro-2-carboxy-4-nitrophenyl)benzenesulfonamide.
Applications De Recherche Scientifique
N-(3-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methyl-4-nitrophenyl)benzenesulfonamide
- N-(2,4-Dimethyl-5-nitrophenyl)benzenesulfonamide
- N-(2-Hydroxy-5-nitrophenyl)benzenesulfonamide
Uniqueness
N-(3-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide is unique due to the presence of both a chloro and nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
6952-62-1 |
|---|---|
Formule moléculaire |
C13H11ClN2O4S |
Poids moléculaire |
326.76 g/mol |
Nom IUPAC |
N-(3-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-11(7-8-12(13(9)14)16(17)18)15-21(19,20)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Clé InChI |
GPZVOIQOWJGZNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Cl)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


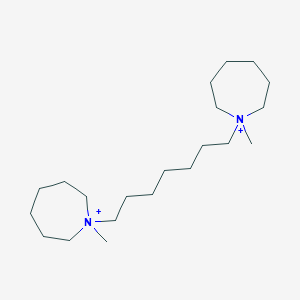
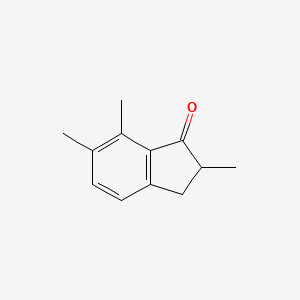
![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
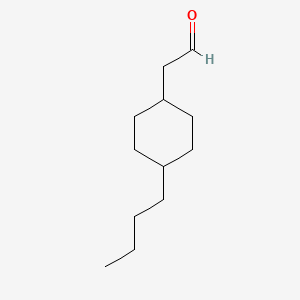
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
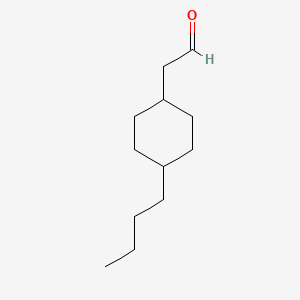
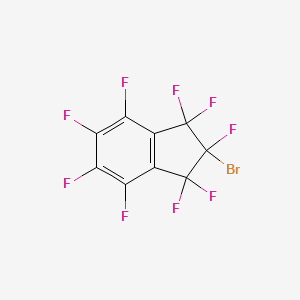

![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
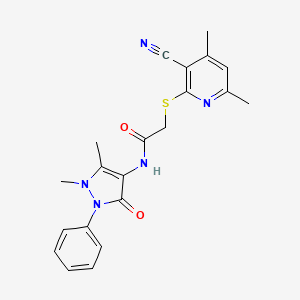
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
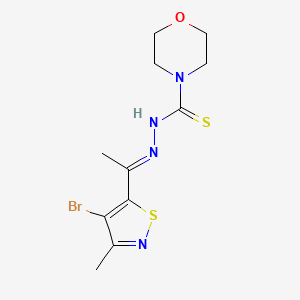
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
